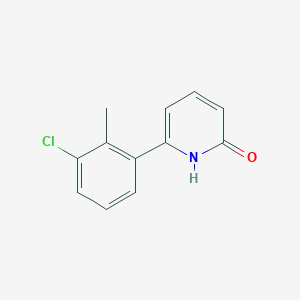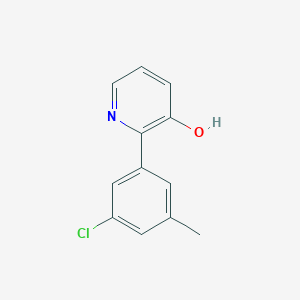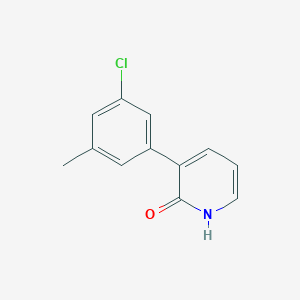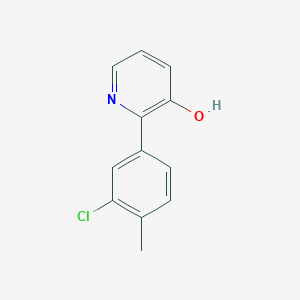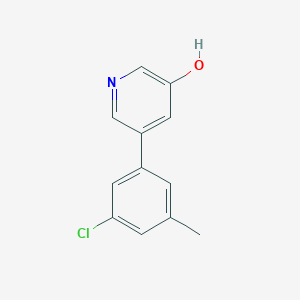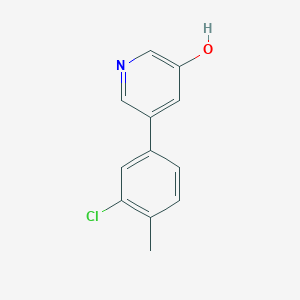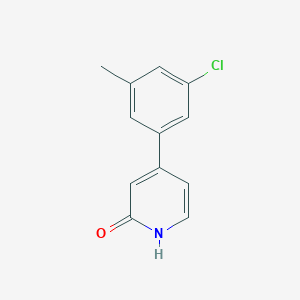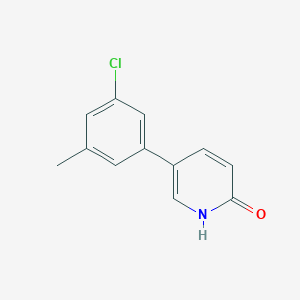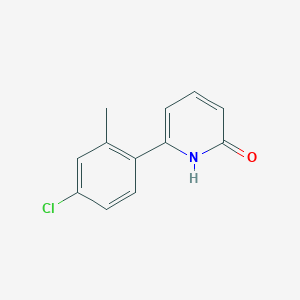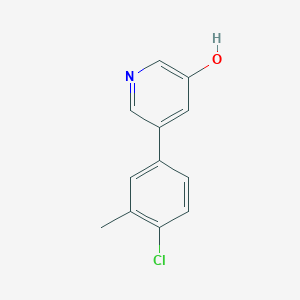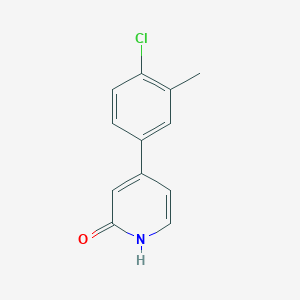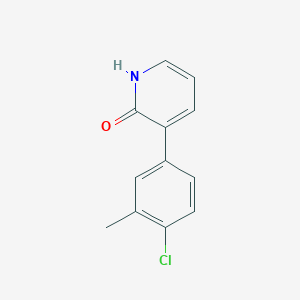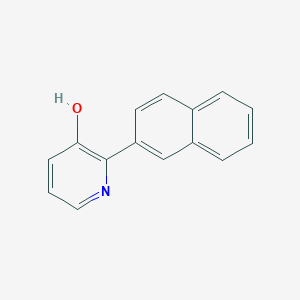
2-(Naphthalen-2-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)pyridin-3-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group attached to the pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the condensation of 2-naphthaldehyde with 3-hydroxypyridine under acidic conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide, while alkylation can be performed using alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products include 2-(Naphthalen-2-yl)pyridin-3-one or 2-(Naphthalen-2-yl)pyridin-3-aldehyde.
Reduction: The major product is 2-(Naphthalen-2-yl)dihydropyridin-3-ol.
Substitution: The major products are halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-(Naphthalen-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)pyridin-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Binding to DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptor Activity: The compound may interact with specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)pyridin-3-ol: Similar structure but with the naphthalene ring attached at a different position.
2-(Phenyl)pyridin-3-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Naphthalen-2-yl)pyridin-4-ol: Similar structure but with the hydroxyl group attached at a different position on the pyridine ring.
Uniqueness
2-(Naphthalen-2-yl)pyridin-3-ol is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
2-naphthalen-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-6-3-9-16-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGNBIWCZGKRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682867 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-90-7 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
